1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexane ring with a carboxylic acid group and a cyclopropylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Cyclohexane-1-carboxylic Acid: This can be achieved by hydrogenation of benzoic acid.
Introduction of the Cyclopropylmethylamino Group: This step involves the reaction of cyclohexane-1-carboxylic acid with cyclopropylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the cyclopropylmethylamino group.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a methyl group instead of the cyclopropylmethylamino group.
Uniqueness
1-(Cyclopropylmethylamino)cyclohexane-1-carboxylic acid is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(cyclopropylmethylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-10(14)11(6-2-1-3-7-11)12-8-9-4-5-9/h9,12H,1-8H2,(H,13,14) |
InChI Key |
BYTPTEBYLXNHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCC2CC2 |
Origin of Product |
United States |
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